SL-164

Description

Properties

IUPAC Name |

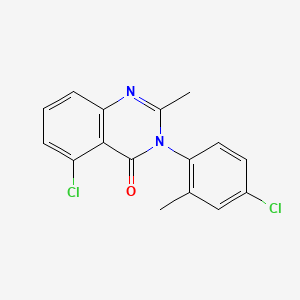

5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O/c1-9-8-11(17)6-7-14(9)20-10(2)19-13-5-3-4-12(18)15(13)16(20)21/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIHLOHNUGOCTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C(=NC3=C(C2=O)C(=CC=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188313 | |

| Record name | SL-164 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3476-88-8 | |

| Record name | 5-Chloro-3-(4-chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3476-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SL-164 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SL-164 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SL-164 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ54T3QL7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SL-164: A Technical Guide to a Classic Sedative-Hypnotic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL-164, a quinazolinone derivative and an analog of methaqualone, emerged in the late 1960s as a potent central nervous system depressant.[1][2] Possessing sedative, hypnotic, and anticonvulsant properties, its mechanism of action is closely tied to the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, the primary inhibitory neurotransmitter receptors in the brain. This technical guide provides a comprehensive overview of the chemical structure, known properties, and biological activities of this compound, intended for researchers and professionals in drug development. While detailed experimental protocols from its seminal studies remain largely within historical literature, this document compiles available data and presents a logical framework for its pharmacological action.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4(3H)-one, is a halogenated derivative of the quinazolinone scaffold.[1] Its chemical structure is characterized by a quinazolinone core substituted with a methyl group at the 2-position, and a 4-chloro-2-methylphenyl group at the 3-position. Additionally, a chlorine atom is substituted at the 5-position of the quinazolinone ring.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4(3H)-one | [1] |

| Chemical Formula | C₁₆H₁₂Cl₂N₂O | [1] |

| Molecular Weight | 319.19 g/mol | [3] |

| SMILES | ClC1=CC(C)=C(N2C(C)=NC3=CC=CC(Cl)=C3C2=O)C=C1 | [1] |

| InChI | InChI=1S/C16H12Cl2N2O/c1-9-8-11(17)6-7-14(9)20-10(2)19-13-5-3-4-12(18)15(13)16(20)21/h3-8H,1-2H3 | [1] |

| CAS Number | 3476-88-8 | [1] |

Table 2: Physicochemical Data for this compound

| Property | Value | Remarks |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | Expected to have low aqueous solubility and be soluble in organic solvents. |

Biological Activity and Mechanism of Action

This compound exhibits a pharmacological profile characteristic of a central nervous system depressant, with pronounced sedative, hypnotic, and anticonvulsant effects.[1] Its biological activity is attributed to its interaction with GABAA receptors, similar to its parent compound, methaqualone.

GABAergic Modulation

The primary mechanism of action for this compound is believed to be the positive allosteric modulation of GABAA receptors. These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, open to allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

This compound, like methaqualone, is thought to bind to a site on the GABAA receptor that is distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, increasing the frequency or duration of channel opening and leading to a greater inhibitory signal. This enhanced inhibition in various brain regions is responsible for the observed sedative, hypnotic, and anticonvulsant properties.

Signaling Pathway

The signaling pathway modulated by this compound is central to neuronal inhibition. The following diagram illustrates the proposed mechanism of action at the GABAA receptor.

Pharmacological Data

Quantitative pharmacological data for this compound is limited in publicly accessible literature. The primary source of this information appears to be a 1969 study by Saito et al., the full text of which is not widely available. The following table summarizes the expected pharmacological parameters based on its classification as a sedative-hypnotic and anticonvulsant.

Table 3: Summary of Pharmacological Effects of this compound

| Effect | Description | Quantitative Data (if available) |

| Sedative | Induction of calmness and reduction of anxiety. | Data not available |

| Hypnotic | Induction of sleep. | Data not available |

| Anticonvulsant | Prevention or reduction in the severity of seizures. | ED₅₀: Data not available |

| Toxicity | Adverse effects at higher doses. | LD₅₀: Data not available |

Note: Specific ED₅₀ and LD₅₀ values from preclinical studies are not available in the surveyed literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of this compound are not extensively documented in modern, readily accessible scientific literature. The foundational research was conducted in the late 1960s, and access to the full experimental details from that era is limited. However, based on general knowledge of quinazolinone synthesis and standard pharmacological assays of the time, hypothetical outlines of the protocols are presented below.

Chemical Synthesis (Hypothetical Workflow)

The synthesis of this compound likely follows a multi-step procedure common for quinazolinone derivatives. A plausible synthetic route would involve the condensation of an appropriately substituted anthranilic acid derivative with an ortho-toluidine derivative, followed by cyclization and methylation.

In Vivo Pharmacological Assessment (General Methodology)

Standard animal models would have been used to characterize the sedative, hypnotic, and anticonvulsant properties of this compound.

4.2.1. Sedative and Hypnotic Activity:

-

Animal Model: Typically mice or rats.

-

Procedure: Animals would be administered varying doses of this compound (e.g., via oral gavage or intraperitoneal injection). Sedative effects would be observed through a reduction in spontaneous motor activity, often measured using an open-field test or activity cages. The hypnotic effect (loss of righting reflex) would be recorded, and the dose required to induce sleep in 50% of the animals (HD₅₀) would be determined.

4.2.2. Anticonvulsant Activity:

-

Animal Model: Typically mice.

-

Procedure: The anticonvulsant efficacy would be assessed using models such as the maximal electroshock seizure (MES) test or the pentylenetetrazole (PTZ)-induced seizure test.

-

MES Test: A supramaximal electrical stimulus is delivered to the cornea or via ear clips to induce a tonic-clonic seizure. The ability of this compound to prevent the tonic hindlimb extension phase of the seizure would be measured.

-

PTZ Test: A chemical convulsant, pentylenetetrazole, is administered to induce clonic seizures. The ability of this compound to increase the latency to or prevent the onset of seizures would be assessed.

-

-

Endpoint: The effective dose required to protect 50% of the animals from seizures (ED₅₀) would be calculated.

4.2.3. Acute Toxicity:

-

Animal Model: Typically mice or rats.

-

Procedure: Increasing doses of this compound would be administered to groups of animals. The mortality rate at each dose would be recorded over a specified period (e.g., 24 hours).

-

Endpoint: The lethal dose required to cause death in 50% of the animals (LD₅₀) would be determined.

Conclusion

This compound is a historically significant quinazolinone derivative with potent CNS depressant effects mediated through the positive allosteric modulation of GABAA receptors. While its clinical use was never realized, it remains a compound of interest for understanding the structure-activity relationships of sedative-hypnotics and for its historical context in the development of GABAergic modulators. The lack of readily available, detailed experimental data from its primary investigations highlights the challenges in accessing and preserving older scientific literature. Further research, should it be undertaken, would require re-synthesis and a full pharmacological and toxicological re-evaluation using modern methodologies to fully characterize this compound.

References

An In-depth Technical Guide to the Core Mechanism of Action of SL-164 (Dicloqualone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL-164, also known as dicloqualone, is a quinazolinone derivative and a structural analogue of methaqualone. Developed in the late 1960s, it exhibits sedative, hypnotic, and anticonvulsant properties akin to its parent compound.[1] Despite its pharmacological activity, this compound was never marketed for clinical use due to a heightened risk of convulsions.[1] This guide provides a comprehensive overview of the currently understood mechanism of action of this compound, drawing from research on methaqualone and its analogues, as well as available data on this compound itself. The primary molecular target of this compound is the γ-aminobutyric acid type A (GABAA) receptor, where it functions as a positive allosteric modulator, enhancing the inhibitory effects of GABA.

Core Mechanism of Action: Positive Allosteric Modulation of GABAA Receptors

The central mechanism of action for this compound is its interaction with GABAA receptors, the primary inhibitory neurotransmitter-gated ion channels in the central nervous system. This compound acts as a positive allosteric modulator (PAM), meaning it binds to a site on the receptor that is distinct from the GABA binding site. This binding event potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus producing a central nervous system depressant effect.

Based on extensive research on its parent compound, methaqualone, this compound is believed to bind to a unique site at the transmembrane β(+)/α(−) subunit interface of the GABAA receptor. This binding pocket is notably different from those utilized by other GABAA receptor modulators such as benzodiazepines, barbiturates, and neurosteroids. Cryo-electron microscopy studies of methaqualone have revealed that it binds deeper within this interface than other modulators like propofol and etomidate, causing a widening of the ion pore's extracellular half and destabilizing the hydrophobic activation gate. This structural change facilitates channel opening and enhances chloride ion conductance in the presence of GABA.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound at the GABA-A receptor.

Pharmacological Effects

Summary of Pharmacological Effects

| Effect | Description |

| Sedation & Hypnosis | Dose-dependent depression of the central nervous system, leading to calmness, drowsiness, and the induction of sleep. |

| Anticonvulsant | Ability to suppress or reduce the severity of seizures. However, paradoxically, this compound is also associated with a higher risk of convulsions compared to methaqualone.[1] |

| Anxiolytic | Reduction of anxiety, likely due to the general CNS depressant effects. |

| Muscle Relaxant | Relaxation of skeletal muscles, contributing to the overall sedative effect. |

Quantitative Data

Specific quantitative pharmacological data for this compound, such as binding affinities (Ki), potency (EC50/IC50), or in vivo efficacy (ED50), are not available in publicly accessible literature. The tables below present data for the parent compound, methaqualone, to provide a likely frame of reference for the activity of this compound, along with anecdotal dosage information for this compound from non-peer-reviewed sources.

Methaqualone: GABAA Receptor Modulation (for reference)

| Receptor Subtype | Effect of Methaqualone | Potency (EC50) | Efficacy (% of GABA Max) |

| α1β2γ2S | Positive Allosteric Modulator | ~30 µM | ~600-800% |

| α2β2γ2S | Positive Allosteric Modulator | ~30 µM | ~600-800% |

| α3β2γ2S | Positive Allosteric Modulator | ~30 µM | ~600-800% |

| α5β2γ2S | Positive Allosteric Modulator | ~30 µM | ~600-800% |

| α4β2δ | Positive Allosteric Modulator | ~10 µM | >100% (Superagonist) |

| α6β2δ | Positive Allosteric Modulator | ~10 µM | >100% (Superagonist) |

| Data are approximate and synthesized from in vitro studies on human recombinant GABAA receptors expressed in Xenopus oocytes. |

Anecdotal Human Oral Dosage of this compound

| Dosage Range | Reported Effects | Source |

| ~200 mg | Desired sedative and euphoric effects. | Online user forums |

| >400 mg | Increased risk of adverse effects, including tremors and convulsions. | Online user forums |

| 500-1200 mg | Overdose leading to severe adverse events such as convulsions, loss of motor function, and unconsciousness. | Online user forums, Case reports |

| Disclaimer: The following data is anecdotal and sourced from non-scientific online forums. It is presented for informational purposes only and does not constitute a recommendation or endorsement of use. |

Key Experimental Protocols

Detailed experimental protocols from the original pharmacological studies of this compound are not publicly available. However, based on standard methodologies for characterizing GABAA receptor modulators, the following represents a likely experimental workflow that would be used to determine its mechanism of action.

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This in vitro technique is a cornerstone for characterizing the activity of compounds on ligand-gated ion channels.

-

Preparation of Oocytes: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the subunits of the desired human GABAA receptor subtype (e.g., α1, β2, γ2S). Oocytes are then incubated for 2-5 days to allow for receptor expression on the cell surface.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl, which serve to clamp the membrane potential and record current, respectively. The oocyte is continuously perfused with a buffer solution.

-

Compound Application:

-

To determine potency (EC50), increasing concentrations of this compound are co-applied with a low, fixed concentration of GABA (e.g., EC10).

-

The resulting potentiation of the GABA-evoked current is measured.

-

-

Data Analysis: Concentration-response curves are generated by plotting the potentiation of the GABA current against the concentration of this compound. These curves are then fitted to a sigmoidal dose-response equation to determine the EC50 and maximal efficacy.

Experimental Workflow Diagram

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.

Conclusion

This compound (dicloqualone) is a potent sedative-hypnotic that exerts its effects through the positive allosteric modulation of GABAA receptors. Its mechanism is analogous to that of its parent compound, methaqualone, involving a unique binding site at the transmembrane β(+)/α(−) subunit interface. While the qualitative aspects of its pharmacology are understood, a significant gap exists in the publicly available, peer-reviewed literature regarding specific quantitative data on its potency, efficacy, and detailed in vivo effects. The high risk of convulsions associated with this compound has precluded its clinical development and remains a critical aspect of its pharmacological profile. Further research, should it be undertaken, would be necessary to fully elucidate the precise quantitative differences between this compound and methaqualone at various GABAA receptor subtypes and to understand the molecular basis for its increased convulsant activity.

References

An In-depth Technical Guide to the Synthesis, Purification, and Mechanism of Action of SL-164

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for SL-164, a quinazolinone derivative and an analog of methaqualone. It also delves into its mechanism of action, focusing on its interaction with GABAA receptors. This document is intended for an audience with a strong background in synthetic organic chemistry, analytical techniques, and neuropharmacology.

Introduction to this compound

This compound, with the IUPAC name 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4(3H)-one, is a synthetic compound belonging to the quinazolinone class.[1] It shares a structural resemblance to methaqualone and exhibits similar sedative, hypnotic, and anticonvulsant properties.[1] The chemical and physical properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4(3H)-one |

| Molecular Formula | C16H12Cl2N2O |

| Molecular Weight | 319.19 g/mol |

| CAS Number | 3476-88-8 |

| Appearance | White powder |

| Purity (typical) | ≥98% |

Synthesis of this compound

Postulated Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step or a one-pot reaction, starting from 2-amino-5-chlorobenzoic acid and 2-methyl-4-chloroaniline.

Caption: Postulated synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols based on the known synthesis of related quinazolinones.

Method 1: Two-Step Synthesis via N-Acetyl-2-amino-5-chlorobenzoic Acid

Step 1: Synthesis of N-Acetyl-2-amino-5-chlorobenzoic Acid

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole of 2-amino-5-chlorobenzoic acid in a suitable solvent such as glacial acetic acid.

-

Slowly add 1.2 moles of acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The N-acetylated product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Condensation to form this compound

-

In a dry round-bottom flask, combine 1 mole of N-acetyl-2-amino-5-chlorobenzoic acid and 1 mole of 2-methyl-4-chloroaniline.

-

Add a dehydrating agent such as phosphorus trichloride or polyphosphoric acid (PPA). If using phosphorus trichloride, a solvent like toluene can be used.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture.

-

If PPA was used, pour the mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

If phosphorus trichloride was used, the solvent can be removed under reduced pressure, and the residue can be worked up by adding water and a base.

-

Collect the crude this compound by filtration, wash with water, and dry.

Method 2: One-Pot Synthesis

-

In a round-bottom flask, combine 1 mole of 2-amino-5-chlorobenzoic acid, 1 mole of 2-methyl-4-chloroaniline, and a slight excess of acetic anhydride.

-

Add a catalytic amount of a dehydrating agent like polyphosphoric acid.

-

Heat the reaction mixture at a temperature of 140-160 °C for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mass into a stirred solution of sodium bicarbonate to neutralize the excess acid and precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry.

Purification of this compound

Crude this compound obtained from the synthesis can be purified using standard laboratory techniques.

Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or a mixture of solvents).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, which will cause the purified this compound to crystallize.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 2: Potential Solvents for Recrystallization of this compound

| Solvent | Rationale |

| Ethanol | Good solubility at high temperatures, lower solubility at low temperatures. |

| Methanol | Similar properties to ethanol, may offer different impurity solubility profile. |

| Isopropanol | Another potential alcohol for recrystallization. |

| Toluene/Heptane | A non-polar/polar aprotic solvent system could also be effective. |

Conversion to Hydrochloride Salt

For enhanced purity and stability, this compound can be converted to its hydrochloride salt.

-

Dissolve the crude this compound base in a suitable organic solvent such as diethyl ether or isopropanol.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

-

The hydrochloride salt of this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.

-

The free base can be regenerated by treating the salt with a base like sodium bicarbonate.

Mechanism of Action and Signaling Pathway

This compound, similar to methaqualone, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[2][3] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.

Interaction with the GABAA Receptor

This compound enhances the effect of GABA at the GABAA receptor, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative and hypnotic effects of the drug.

Importantly, the binding site of methaqualone analogs like this compound on the GABAA receptor is distinct from that of other modulators like benzodiazepines and barbiturates.[2] It is proposed to act at the transmembrane β(+)/α(-) subunit interface.[2]

Signaling Pathway Diagram

The following diagram illustrates the GABAergic synapse and the modulatory effect of this compound.

Caption: GABAA receptor signaling pathway modulated by this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and understanding of the mechanism of action of this compound. While specific experimental data for this compound's synthesis are not publicly available, the provided protocols, based on established quinazolinone chemistry, offer a robust starting point for its laboratory preparation. The elucidation of its role as a positive allosteric modulator of the GABAA receptor provides a clear basis for its pharmacological effects. This information is critical for researchers and drug development professionals working with this and related compounds.

References

Pharmacological Profile of Dicloqualone (SL-164): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicloqualone, also known as SL-164, is a quinazolinone derivative synthesized in the late 1960s. As a structural analog of methaqualone, it exhibits similar sedative and hypnotic properties. However, it was never commercialized for therapeutic use due to a noted higher risk of convulsions. Recent interest in dicloqualone has resurfaced within the context of novel psychoactive substances. This document provides a comprehensive overview of the available pharmacological data on dicloqualone, with a focus on its mechanism of action, preclinical findings, and putative signaling pathways. It is important to note that a significant portion of the primary quantitative data originates from a 1969 study by Saito et al., the full text of which is not widely available. Consequently, this guide synthesizes currently accessible information and contextualizes it with established knowledge of related compounds like methaqualone.

Introduction

Dicloqualone (5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one) is a synthetic compound belonging to the quinazolinone class.[1][2] Developed by Sumitomo, it was investigated for its central nervous system (CNS) depressant effects.[1][2] Structurally, it is a dichlorinated derivative of methaqualone.[3] While showing a potent sedative effect, its development was halted due to a higher convulsive potential compared to its parent compound.[1][2]

Presumed Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for dicloqualone is believed to be the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[2][4] This is analogous to methaqualone, which enhances the effect of the inhibitory neurotransmitter GABA at these receptors.[3] The binding of a positive allosteric modulator to the GABA-A receptor increases the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron. This enhanced inhibitory tone in the CNS is responsible for the sedative, hypnotic, and anxiolytic effects observed with this class of drugs. The specific subunits of the GABA-A receptor that dicloqualone interacts with have not been definitively characterized in the available literature.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for Dicloqualone (this compound) as a positive allosteric modulator of the GABA-A receptor.

Quantitative Pharmacological Data

Detailed quantitative data for dicloqualone, such as binding affinities (Ki), and potency (EC50 or IC50) at GABA-A receptors, are not available in recently published literature. The primary source of such information is a 1969 study by Saito et al., which is not widely accessible. A report from a Swedish public health agency, referencing the 1969 paper, notes that dicloqualone was found to have low toxicity and a potent sedative effect.[3] The report also mentions a muscle-relaxant effect at doses higher than the sedative dose.[3] Without access to the original publication, a comprehensive table of quantitative data cannot be compiled at this time.

Based on the MeSH terms associated with the 1969 Saito et al. paper, the following pharmacological effects were investigated and likely quantified.[1]

Table 1: Investigated Pharmacological Effects of Dicloqualone (this compound) from Saito et al. (1969)

| Pharmacological Effect | Animal Model(s) Used | Comparator Drugs |

| Sedative/Hypnotic Effects | Mice, Rats, Cats, Monkeys | Methaqualone, Chlordiazepoxide, Meprobamate, Chlorpromazine |

| Muscle Relaxant Effects | Not specified | Not specified |

| Anticonvulsant Effects | Mice (against pentylenetetrazole and strychnine) | Not specified |

| Effects on Aggression | Mice, Rats, Monkeys | Not specified |

| Analgesic Effects | Not specified | Morphine |

| Effects on Avoidance Learning | Not specified | Not specified |

| Cardiovascular Effects (Blood Pressure) | Not specified | Not specified |

| Respiratory Effects | Not specified | Not specified |

| In Vitro Effects (Smooth Muscle) | Not specified | Not specified |

| Acute Toxicity (LD50) | Mice | Not specified |

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of dicloqualone are not available in the contemporary scientific literature. The following sections describe generalized protocols for the types of experiments that would have been conducted to characterize the pharmacological profile of a CNS depressant like dicloqualone, based on standard preclinical practices and the information available.

GABA-A Receptor Binding Assay (Hypothetical Protocol)

This type of assay would be crucial to determine the binding affinity of dicloqualone for the GABA-A receptor.

-

Objective: To determine the inhibitory constant (Ki) of dicloqualone for the benzodiazepine binding site on the GABA-A receptor.

-

Method: A competitive radioligand binding assay would be performed using synaptic membrane preparations from rodent brains (e.g., rat cortex).

-

Procedure:

-

Membrane Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to isolate the crude synaptic membrane fraction. The membranes are washed multiple times to remove endogenous GABA.

-

Binding Assay: A fixed concentration of a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]flunitrazepam) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled dicloqualone.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of dicloqualone that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vivo Sedative/Hypnotic Activity (Hypothetical Protocol)

-

Objective: To determine the dose-dependent sedative and hypnotic effects of dicloqualone.

-

Method: The loss of righting reflex is a standard endpoint for assessing hypnotic effects in rodents.

-

Procedure:

-

Animals: Male mice or rats are used.

-

Drug Administration: Dicloqualone is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.

-

Assessment: After drug administration, each animal is placed on its back. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time (e.g., 60 seconds) is considered a positive hypnotic response.

-

Data Analysis: The dose that produces the hypnotic effect in 50% of the animals (ED50) is calculated using probit analysis.

-

Anticonvulsant Activity (Hypothetical Protocol)

-

Objective: To assess the ability of dicloqualone to protect against chemically induced seizures.

-

Method: The pentylenetetrazole (PTZ)-induced seizure model is commonly used.

-

Procedure:

-

Animals: Male mice are used.

-

Drug Administration: Animals are pre-treated with various doses of dicloqualone or vehicle.

-

Seizure Induction: A convulsant dose of PTZ is administered subcutaneously.

-

Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence of clonic and/or tonic seizures and mortality.

-

Data Analysis: The dose of dicloqualone that protects 50% of the animals from seizures (ED50) is calculated.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical pharmacological evaluation of a compound like Dicloqualone (this compound).

Toxicology and Adverse Effects

The primary toxicological concern with dicloqualone is its potential to induce convulsions, a property that prevented its clinical development.[1] This is in contrast to methaqualone, where convulsions are typically associated with overdose. The increased risk of seizures with dicloqualone may be a feature of 4-substituted analogues of methaqualone.[1]

Conclusion

Dicloqualone (this compound) is a sedative and hypnotic agent, presumed to act as a positive allosteric modulator of GABA-A receptors. While its general pharmacological effects are understood to be similar to methaqualone, a detailed quantitative profile, including receptor binding affinities and specific electrophysiological effects, is lacking in the publicly available scientific literature. The key data from its initial investigation in 1969 are not readily accessible, which represents a significant gap in the comprehensive understanding of this compound. Further research, including in vitro binding and functional assays on various GABA-A receptor subtypes, as well as detailed in vivo characterization, would be necessary to fully elucidate the pharmacological and toxicological profile of dicloqualone.

References

- 1. Pharmacological studies on 2-methyl-3(2'-methyl-4'-chlorophenyl)-5-chloro-4[H)-quinazolinone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. aklagare.se [aklagare.se]

- 4. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

SL-164: A Technical Overview of a Methaqualone Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL-164, also known as dicloqualone, is a quinazolinone derivative and a structural analogue of the sedative-hypnotic drug methaqualone. Developed in the late 1960s by Sumitomo Chemical Co., Ltd., this compound exhibits similar sedative, hypnotic, and anticonvulsant properties to its parent compound.[1][2] However, due to a higher risk of convulsions, it was never marketed for clinical use.[1][2] This document provides a comprehensive technical overview of the history, development, and pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals.

Introduction and Historical Development

This compound, chemically designated as 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one, emerged from research programs in the late 1960s focused on the development of novel sedative and hypnotic agents.[1][2] As an analogue of methaqualone, which was a widely prescribed sedative at the time, this compound was investigated for its potential therapeutic applications.

Initial pharmacological studies were conducted to characterize its activity, including a key study by Saito et al. in 1969 published in Arzneimittel-Forschung. While this foundational research established its pharmacological profile, the development of this compound for clinical use was halted due to an unfavorable safety profile, specifically a heightened risk of inducing convulsions.[1][2] In recent years, this compound has reappeared on the illicit market as a designer drug, leading to several documented cases of intoxication and adverse effects.

Chemical Synthesis

The synthesis of this compound follows established methods for the preparation of 4(3H)-quinazolinone derivatives. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-5-chlorobenzoic acid

-

Acetic anhydride

-

4-Chloro-2-methylaniline

-

Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene, xylene)

Procedure:

-

Formation of the Benzoxazinone Intermediate: 2-Amino-5-chlorobenzoic acid is acetylated using acetic anhydride to form the corresponding N-acetyl derivative. Subsequent cyclization, often through heating, yields 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one.

-

Condensation with an Aniline Derivative: The benzoxazinone intermediate is then reacted with 4-chloro-2-methylaniline in a suitable anhydrous solvent.

-

Ring Closure to form the Quinazolinone Core: The condensation reaction, often facilitated by a dehydrating agent such as PCl₃ or SOCl₂, leads to the formation of the quinazolinone ring system.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one (this compound).

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacological Profile

Mechanism of Action

This compound acts as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor. This mechanism is shared with its parent compound, methaqualone, as well as other sedative-hypnotics like benzodiazepines and barbiturates. By binding to a site on the GABA-A receptor distinct from the GABA binding site, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as sedative, hypnotic, and anticonvulsant effects.

Preclinical Data

Disclaimer: The full text of the original 1969 pharmacological study on this compound by Saito et al. could not be retrieved. Therefore, the following tables are placeholders to illustrate the expected quantitative data for a compound of this class. The values presented are not actual experimental results for this compound.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD₅₀ (mg/kg) |

| Mouse | Oral | Data not available |

| Mouse | Intraperitoneal | Data not available |

| Rat | Oral | Data not available |

| Rat | Intraperitoneal | Data not available |

Table 2: Anticonvulsant Activity of this compound

| Animal Model | Test | ED₅₀ (mg/kg) |

| Mouse | Maximal Electroshock (MES) | Data not available |

| Mouse | Pentylenetetrazol (PTZ) | Data not available |

Table 3: Sedative and Hypnotic Activity of this compound

| Species | Test | Endpoint | Effective Dose (mg/kg) |

| Mouse | Loss of Righting Reflex | Hypnosis | Data not available |

| Rat | Spontaneous Motor Activity | Sedation | Data not available |

Experimental Protocols

In Vivo Assessment of Anticonvulsant Activity

Protocol: Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Animals: Male Swiss albino mice (20-25 g).

Procedure:

-

Animals are randomly assigned to control and treatment groups.

-

The test compound (this compound) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. The vehicle is administered to the control group.

-

At the time of peak effect (predetermined), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear clip electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The percentage of animals protected from the tonic extension is calculated for each dose group.

-

The ED₅₀ (the dose that protects 50% of the animals) is determined by probit analysis.

In Vitro Assessment of GABA-A Receptor Modulation

Protocol: Electrophysiological Assay for GABA-A Receptor Modulation

Objective: To determine the effect of a test compound on GABA-A receptor function using whole-cell patch-clamp electrophysiology.

Cell Line: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the desired GABA-A receptor subtype combination (e.g., α₁β₂γ₂).

Procedure:

-

Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an external recording solution.

-

Whole-cell patch-clamp recordings are established using a glass micropipette filled with an internal solution.

-

A sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) is applied to elicit a baseline current response.

-

After stabilization of the baseline response, the test compound (this compound) is co-applied with the same concentration of GABA.

-

The potentiation of the GABA-evoked current by the test compound is measured.

-

Concentration-response curves are generated by applying a range of concentrations of the test compound, and the EC₅₀ (the concentration that produces 50% of the maximal potentiation) is determined.

Conclusion

This compound is a historically significant analogue of methaqualone that demonstrates the pharmacological properties of a positive allosteric modulator of the GABA-A receptor. While its development was curtailed due to safety concerns, its re-emergence as a designer drug underscores the continued interest in this class of compounds. This technical guide provides a foundational understanding of this compound for the scientific community. Further research, particularly to obtain and publish the original preclinical quantitative data, would be invaluable for a complete toxicological and pharmacological assessment.

References

- 1. Pharmacological studies on 2-methyl-3(2'-methyl-4'-chlorophenyl)-5-chloro-4[H)-quinazolinone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazolines and 1,4-benzodiazepines. XXV. Structure-activity relationships of aminoalkyl-subsituted 1,4-benzodiazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

SL-164 (Dicloqualone): A Technical Guide to a Methaqualone Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

SL-164, also known as dicloqualone, is a quinazolinone derivative and a structural analogue of the sedative-hypnotic agent methaqualone. Developed in the late 1960s, it exhibits a pharmacological profile similar to its parent compound, primarily acting as a positive allosteric modulator of GABA-A receptors.[1] Despite its potent sedative and hypnotic properties, this compound was never commercialized due to a higher propensity to induce convulsions.[1] This document provides a comprehensive technical overview of this compound, consolidating available data on its synthesis, pharmacology, and toxicology. Due to the scarcity of published research on this compound, this guide incorporates data from closely related analogues to provide a more complete profile, with all such instances clearly noted.

Chemical and Physical Properties

This compound is characterized by the addition of two chlorine atoms to the methaqualone structure.

| Property | Value | Reference |

| Preferred Name | Dicloqualone | [2] |

| Synonyms | This compound, DCQ | [1][2] |

| Formal Name | 5-chloro-3-(4-chloro-2-methylphenyl)-2-methyl-quinazolin-4-one | [2] |

| CAS Number | 3476-88-8 | [2] |

| Chemical Formula | C₁₆H₁₂Cl₂N₂O | [2] |

| Molecular Weight | 319.2 g/mol | [2] |

| Appearance | White powder | [2] |

Synthesis

The synthesis of this compound follows the general principles of 4(3H)-quinazolinone synthesis, typically involving the condensation of a substituted anthranilic acid with a substituted aniline, followed by cyclization. While a specific protocol for this compound is not detailed in publicly available literature, a procedure for a close analogue, 2-ethyl-3-(2'-methyl-4'-chlorophenyl)-5-chloro-4(3H)-quinazolinone, is described in a patent from its original developer, Sumitomo Chemical Co.[3][4] This process can be adapted for the synthesis of this compound by using the appropriate N-acylated precursor.

General Synthesis Pathway

The synthesis can be conceptualized as a two-step process: acylation of a substituted anthranilic acid followed by condensation and cyclization with a substituted aniline.

Caption: General synthesis pathway for this compound.

Experimental Protocol (Adapted from Analogue Synthesis)

The following protocol is adapted from the synthesis of the 2-ethyl analogue and is expected to yield this compound with minor modifications (i.e., starting with 2-acetamido-6-chlorobenzoic acid).[3][4]

Materials:

-

2-acetamido-6-chlorobenzoic acid

-

4-chloro-2-methylaniline

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Ethanol

Procedure:

-

A solution of 2-acetamido-6-chlorobenzoic acid in toluene is prepared in a reaction vessel equipped with a stirrer and condenser.

-

To this solution, 4-chloro-2-methylaniline is added.

-

The mixture is heated, and a solution of phosphorus oxychloride in toluene is added dropwise.

-

The reaction mixture is refluxed for several hours to drive the condensation and cyclization.

-

After cooling, the reaction mixture is neutralized, typically with an aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed, and dried.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Pharmacology

Mechanism of Action

Like methaqualone, this compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][5] This modulation enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, resulting in CNS depression. Unlike benzodiazepines, which bind at the α/γ subunit interface, methaqualone and its analogues are believed to bind to a distinct site within the transmembrane domain, at the β+/α- subunit interface.

Caption: Proposed mechanism of this compound at the GABA-A receptor.

Quantitative Pharmacological Data

Specific in vitro binding affinity or functional potency data for this compound are not available in the published literature. However, in vivo data from a 1972 patent for closely related analogues provides insight into its pharmacological profile in mice.[3][4] The data includes the 50% lethal dose (LD50), 50% hypnotic dose (HD50), and 50% sedative dose (SD50).

Table 1: In Vivo Pharmacological Data for this compound Analogues in Mice [3][4]

| Compound | Administration | LD₅₀ (mg/kg) | HD₅₀ (mg/kg) | SD₅₀ (mg/kg) | Therapeutic Index (LD₅₀/SD₅₀) | Hypnotic/Sedative Ratio (HD₅₀/SD₅₀) |

| 2-ethyl-3-(2'-methyl-4'-chlorophenyl)-5-chloro-4(3H)-quinazolinone | Oral | 1,650 | >1,000 | 50 | 33.0 | >20 |

| i.p. | 630 | 270 | 45 | 14.0 | 6.0 | |

| 2-propyl-3-(2'-methyl-4'-chlorophenyl)-5-chloro-4(3H)-quinazolinone | Oral | >2,000 | >1,000 | 60 | >33.3 | >16.7 |

| i.p. | 640 | 260 | 52 | 12.3 | 5.0 | |

| Methaqualone (for comparison) | Oral | 255 | 120 | 65 | 3.9 | 1.8 |

| i.p. | 180 | 85 | 40 | 4.5 | 2.1 |

Note: Data is for ethyl and propyl analogues, not the methyl analogue (this compound). The data suggests these analogues have a wider separation between sedative and hypnotic/toxic doses compared to methaqualone.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on this compound are lacking. The available information comes from clinical toxicology reports.

-

Absorption: Assumed to be absorbed orally, as this is the primary route of administration reported.[6]

-

Distribution: A serum concentration of 390 ng/mL was detected in a case of intoxication.[7]

-

Metabolism: this compound undergoes metabolism, with several monohydroxylated metabolites having been detected in urine samples.[8] The parent compound was not detected in urine in this case, suggesting significant metabolic clearance.[7]

-

Excretion: The primary route of excretion is presumed to be renal, following metabolism.

References

- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3651230A - Compositions and methods for tranquilizing with substituted 3-phenyl-4-quinazolinone derivatives - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Pharmacological studies on 2-methyl-3(2'-methyl-4'-chlorophenyl)-5-chloro-4[H)-quinazolinone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Return of the Quaaludes? Prolonged agitated delirium after intentional ingestion of the methaqualone analog this compound - a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of SL-164: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-164, also known as dicloqualone, is a quinazolinone derivative and an analog of methaqualone. Developed in the late 1960s, its primary pharmacological effects are understood to be sedative, hypnotic, and anticonvulsant, mediated through the positive allosteric modulation of the GABAA receptor. This technical guide provides a summary of the available in vitro data on this compound, details representative experimental protocols for assessing its activity, and illustrates the relevant signaling pathways and experimental workflows. It is important to note that while the foundational pharmacological studies of this compound were conducted in 1969, specific quantitative in vitro data from these original studies are not widely available in contemporary scientific literature. The information presented herein is synthesized from mentions of this early work in modern publications and from established methodologies for characterizing similar GABAA receptor modulators.

Core Data Presentation

Due to the limited availability of specific quantitative in vitro data for this compound in the public domain, the following table summarizes the observed qualitative effects based on its classification as a methaqualone analog and citations of early pharmacological studies.

| In Vitro Assay Type | Target | Observed Effect of this compound (Dicloqualone) | Inference | Reference |

| Radioligand Binding Assay | GABAA Receptor | Presumed competitive binding with radiolabeled ligands targeting the benzodiazepine or a distinct allosteric site. | Positive Allosteric Modulator | [1][2] |

| Electrophysiology (e.g., Two-Electrode Voltage Clamp) | GABAA Receptor-expressing Xenopus oocytes or mammalian cell lines | Potentiation of GABA-evoked chloride currents. | Positive Allosteric Modulator | [2] |

| Isolated Tissue Preparation | Smooth Muscle | Direct relaxant effect. | Potential activity on non-neuronal targets or indirect neuronal modulation. | [3] |

Signaling Pathway

The primary mechanism of action for this compound is believed to be the positive allosteric modulation of the GABAA receptor, a ligand-gated ion channel. Upon binding of the endogenous ligand GABA, the channel opens, allowing an influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and reduces its excitability. Positive allosteric modulators like this compound bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of Cl⁻ and a more pronounced inhibitory signal.

Experimental Protocols

The following is a detailed, representative experimental protocol for characterizing a potential GABAA receptor positive allosteric modulator like this compound using a two-electrode voltage clamp (TEVC) assay with Xenopus laevis oocytes.

Objective: To determine if this compound potentiates GABA-evoked currents at a specific GABAA receptor subtype.

Materials:

-

Xenopus laevis oocytes

-

cRNAs for human GABAA receptor subunits (e.g., α1, β2, γ2)

-

Collagenase Type II

-

ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

-

Recording solution (Barth's solution)

-

GABA stock solution

-

This compound stock solution (in DMSO)

-

Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate.

-

Inject oocytes with a mixture of cRNAs for the desired GABAA receptor subunits (e.g., 50 nL of a 1:1:1 ratio of α1:β2:γ2 subunits).

-

Incubate the injected oocytes in ND96 solution at 18°C for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

-

Experimental Procedure:

-

Establish a baseline current in the recording solution.

-

Apply a low concentration of GABA (EC₅-EC₂₀, the concentration that elicits 5-20% of the maximal response) to elicit a control current.

-

Wash out the GABA with the recording solution until the current returns to baseline.

-

Pre-incubate the oocyte with a specific concentration of this compound for 1-2 minutes.

-

Co-apply the same low concentration of GABA with the this compound.

-

Measure the peak current amplitude in the presence of this compound and GABA.

-

Wash out both compounds.

-

Repeat with a range of this compound concentrations to determine a dose-response relationship.

-

-

Data Analysis:

-

Calculate the potentiation of the GABA-evoked current by this compound as a percentage increase over the control GABA current.

-

Plot the percentage potentiation against the concentration of this compound to generate a dose-response curve.

-

Calculate the EC₅₀ (half-maximal effective concentration) for this compound's potentiation effect.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening and characterization of a compound like this compound for its activity on GABAA receptors.

Conclusion

References

- 1. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological studies on 2-methyl-3(2'-methyl-4'-chlorophenyl)-5-chloro-4[H)-quinazolinone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research on the Effects of SL-164: A Technical Guide

Disclaimer: This document summarizes the currently available scientific information on SL-164 (also known as dicloqualone). It is intended for researchers, scientists, and drug development professionals. The information contained herein is for research purposes only and should not be interpreted as an endorsement of its use. This compound is a designer drug with significant potential for harm, including a high risk of convulsions.

Introduction

This compound, or dicloqualone, is a quinazolinone derivative and a structural analog of methaqualone, a sedative-hypnotic drug that was medically used but later withdrawn due to its high potential for abuse. Developed in the late 1960s, this compound was never marketed for clinical use. Recent years have seen its emergence as a novel psychoactive substance, leading to several documented cases of non-fatal intoxication. This guide provides a preliminary overview of the known effects of this compound, drawing from the limited available scientific literature and inferring its pharmacological profile from its parent compound, methaqualone.

Pharmacology and Mechanism of Action

Direct pharmacological studies on this compound are scarce. However, based on its structural similarity to methaqualone and the observed clinical effects, its primary mechanism of action is believed to be the positive allosteric modulation of GABAA receptors.

Methaqualone has been shown to be a multifaceted modulator of GABAA receptors, potentiating the effect of the inhibitory neurotransmitter GABA. This action is distinct from that of benzodiazepines and barbiturates. It is proposed that methaqualone and its analogs, likely including this compound, bind to a unique site on the GABAA receptor complex, leading to an increase in chloride ion influx and subsequent hyperpolarization of the neuron. This neuronal inhibition manifests as sedative, hypnotic, and muscle relaxant effects.

Anecdotal reports and clinical observations of this compound ingestion are consistent with a sedative-hypnotic mechanism. However, a notable and dangerous distinction from some other sedatives is the high risk of convulsions at doses slightly above the effective sedative dose, a property also reported for other 4-substituted methaqualone analogs.

Data Presentation

Due to the limited primary research on this compound, quantitative data from controlled scientific studies are not available. The following tables summarize the qualitative effects observed in human case reports and the available quantitative data for the parent compound, methaqualone, which is presumed to have a similar pharmacological target.

Table 1: Summary of Observed Effects of this compound in Humans

| Effect Category | Observed Effects | Source |

| Central Nervous System | Sedation, Hypnosis, Agitated Delirium, Myoclonus, Convulsions, Dizziness, Altered Mental Status | Case Reports |

| Cardiovascular | Tachycardia | Case Reports |

| General | Muscle Relaxation, Subfebrile Temperature | Anecdotal & Case Reports |

Table 2: In Vitro Activity of Methaqualone on Human GABAA Receptor Subtypes

| Receptor Subtype | EC50 (µM) | Maximal Potentiation (% of GABA max) |

| α1β2γ2S | 13 ± 1.6 | 600-800% |

| α2β2γ2S | 13 ± 1.6 | 600-800% |

| α3β2γ2S | 13 ± 1.6 | 600-800% |

| α5β2γ2S | 13 ± 1.6 | 600-800% |

| α4β2δ | Not Reported | >100% (Superagonist) |

| α6β2δ | Not Reported | >100% (Superagonist) |

Data extracted from a study on methaqualone and presented as a proxy for the potential activity of this compound. EC50 values represent the concentration of methaqualone required to elicit a half-maximal potentiation of the GABA EC10 response.

Experimental Protocols

As the full text of the primary pharmacological study on this compound from 1969 is not publicly available, a detailed experimental protocol for this compound cannot be provided. However, the following is a detailed methodology from a key study on the effects of methaqualone on GABAA receptors, which serves as a relevant example for researchers investigating compounds of this class.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes

-

Oocyte Preparation:

-

Mature female Xenopus laevis frogs are anesthetized by immersion in a 0.2% MS-222 solution.

-

Ovarian lobes are surgically removed and placed in a calcium-free OR-2 buffer.

-

The lobes are dissected into smaller clusters and incubated with collagenase type II in OR-2 buffer to defolliculate the oocytes.

-

Stage V-VI oocytes are selected and stored in ND96 buffer supplemented with pyruvate and gentamicin.

-

-

Receptor Expression:

-

cDNA encoding human GABAA receptor subunits (e.g., α1, β2, γ2S) are subcloned into expression vectors.

-

cRNA is synthesized in vitro from linearized cDNA templates.

-

A mixture of cRNAs for the desired receptor subunits is injected into the cytoplasm of the prepared oocytes.

-

Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Recordings are performed using a two-electrode voltage clamp amplifier.

-

Oocytes are placed in a recording chamber and continuously perfused with ND96 buffer.

-

The oocytes are impaled with two glass microelectrodes filled with 3 M KCl, serving as the current and voltage electrodes.

-

The oocyte membrane potential is clamped at -70 mV.

-

-

Drug Application and Data Analysis:

-

GABA and the test compound (methaqualone in the cited study) are dissolved in ND96 buffer.

-

A baseline GABA response is established by applying a low concentration of GABA (e.g., EC10).

-

The test compound is then co-applied with GABA, and the potentiation of the GABA-evoked current is measured.

-

Concentration-response curves are generated by applying a range of concentrations of the test compound.

-

Data are analyzed using appropriate software to determine EC50 values and maximal potentiation.

-

Mandatory Visualization

Signaling Pathway

Caption: Proposed signaling pathway for this compound via positive allosteric modulation of the GABAA receptor.

Experimental Workflow

Caption: A generalized experimental workflow for characterizing the effects of a compound on GABAA receptors using Xenopus oocytes.

Methodological & Application

No Publicly Available Data for SL-164 in In Vivo Animal Studies

Despite a comprehensive search for scientific literature and data, there is no publicly available information on the use of SL-164 in in vivo animal studies for therapeutic research and development. The compound identified as this compound is more commonly known as dicloqualone, an analogue of methaqualone.[1] Available information focuses on its historical development, sedative-hypnotic properties, and its emergence as a designer drug, rather than any preclinical therapeutic applications.

Our search for in vivo dosages, experimental protocols, quantitative efficacy data, and associated signaling pathways for this compound yielded no relevant results. The existing documentation on this compound, also referred to as DCQ, characterizes it as a compound with sedative and hypnotic effects similar to methaqualone.[1] However, it was never commercialized for clinical use due to a higher risk of convulsions.[1]

Recent reports and case studies have identified this compound in the context of recreational use and toxicology, where its presence was confirmed in patients exhibiting symptoms of overdose.[2][3] These reports describe the clinical presentation of individuals after ingesting this compound but do not provide the kind of structured, preclinical data required for the development of application notes for research purposes.

A 1969 pharmacological study was identified, but its focus was on the basic pharmacological properties of the compound rather than its application in disease models.[1] No subsequent studies detailing its use in animal models for any therapeutic area, including oncology, were found.

References

Application Notes and Protocols for the Analytical Detection of SL-164

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-164 is a quinazolinone derivative and an analogue of methaqualone, exhibiting similar sedative-hypnotic properties.[1][2] Developed in the late 1960s, it was never marketed for clinical use but has recently emerged as a designer drug.[3] Accurate and robust analytical methods are crucial for its detection in forensic toxicology, clinical diagnostics, and pharmaceutical research. These application notes provide detailed protocols for the identification and quantification of this compound in biological matrices using state-of-the-art analytical techniques.

Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-chloro-3-(4-chloro-2-methylphenyl)-2-methylquinazolin-4-one | [1] |

| Molecular Formula | C₁₆H₁₂Cl₂N₂O | [4] |

| Molar Mass | 319.185 g/mol | [1] |

| CAS Number | 3476-88-8 | [1] |

Analytical Methodologies

The primary methods for the detection and quantification of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with time-of-flight (TOF) or quadrupole time-of-flight (QTOF) analyzers.[3]

Protocol 1: Detection of this compound in Serum by LC-QTOF-MS

This protocol is based on a method for the identification of this compound in serum samples.[3]

1. Sample Preparation: Protein Precipitation

-

To 100 µL of serum, add 300 µL of cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (see below).

2. LC-QTOF-MS Parameters

| Parameter | Setting |

| LC System | Agilent 1260 Infinity HPLC or equivalent |

| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm |

| Mobile Phase A | 0.1% formic acid and 1 mM ammonium formate in water |

| Mobile Phase B | 0.1% formic acid in methanol |

| Gradient | 5% B to 40% B in 4 min, then to 70% B in 2 min, then to 100% B in 5 min, hold for 1 min, then return to 5% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL |

| MS System | Agilent 6230B TOF or equivalent |

| Ionization Mode | Dual AJS ESI, Positive Ion Scan |

| Scan Range | m/z 82-1000 |

| Drying Gas Temp | 325°C |

| Drying Gas Flow | 6 L/min |

| Nebulizer | 25 psig |

| Vcap | 4000 V |

| Fragmentor | 175 V |

3. Data Analysis

-

This compound is identified by its accurate mass, isotope pattern, and retention time.

-

The protonated molecule [M+H]⁺ is observed.

-

Confirmation is achieved through MS/MS analysis and comparison of the fragmentation pattern with a reference standard.

Experimental Workflow for LC-QTOF-MS Analysis

Caption: Workflow for the detection of this compound in serum using LC-QTOF-MS.

Protocol 2: Quantification of this compound by GC-MS

This protocol provides a general framework for the quantitative analysis of this compound.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 1 mL of urine or serum, add an appropriate internal standard.

-

Add 5 mL of n-butyl chloride.

-

Vortex for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Parameters

| Parameter | Setting |

| GC System | Agilent GC or equivalent |

| Column | HP-1MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector Temp | 280°C |

| Oven Program | Start at 170°C for 1 min, ramp to 190°C at 8°C/min, then to 293°C at 18°C/min, hold for 7.1 min |

| Carrier Gas | Helium at 1.2 mL/min |

| Injection Volume | 1 µL (splitless) |

| MS System | Mass Selective Detector |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

| Source Temp | 280°C |

| Quadrupole Temp | 180°C |

3. Data Analysis

-

Create a calibration curve using standards of known this compound concentrations.

-

Quantify this compound in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

The mass spectrum of this compound will show characteristic fragment ions that can be used for identification.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for the quantification of this compound using GC-MS.

Quantitative Data Summary

The following table summarizes quantitative data reported for this compound analysis.

| Matrix | Analytical Method | Concentration | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Serum | LC-QTOF-MS | 390 ng/mL | Not Reported | Not Reported | [3] |

| Urine | GC-MS | Not Reported | Estimated: 1-10 ng/mL | Estimated: 5-20 ng/mL | General Method |

Mechanism of Action and Signaling Pathway

This compound, as an analogue of methaqualone, is presumed to act as a positive allosteric modulator of GABA-A receptors.[1] Methaqualone enhances the effect of the inhibitory neurotransmitter GABA, leading to central nervous system depression.[1] It binds to a site on the GABA-A receptor that is distinct from those of benzodiazepines and barbiturates.

GABA-A Receptor Signaling Pathway Modulation by this compound

Caption: Proposed signaling pathway of this compound at the GABA-A receptor.

References

- 1. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Step-By-Step Procedure to Identify Previously Unknown Compounds by LC-QTOF-MS Exemplified by an Intoxication With the Methaqualone Analog this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional properties and mechanism of action of PPTQ, an allosteric agonist and low nanomolar positive allosteric modulator at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of SL-164 in Neuroscience Research: A Review of Available Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

SL-164, also known as dicloqualone or DCQ, is a quinazolinone derivative and an analogue of methaqualone.[1] Developed in the late 1960s, it exhibits sedative and hypnotic properties similar to its parent compound.[1] However, due to a higher risk of convulsions, this compound was never commercialized for clinical applications.[1] Recent attention has been drawn to this compound as a designer drug, with case reports highlighting its potential for severe adverse effects, including prolonged agitated delirium.[2]

This document aims to provide a comprehensive overview of the available scientific information regarding the use of this compound in neuroscience research. Despite a thorough review of existing literature, there is a notable absence of studies utilizing this compound as a tool for neuroscience research or as a potential therapeutic agent for neurological disorders. The primary focus of the available information revolves around its pharmacological classification and toxicological profile.

Mechanism of Action and Pharmacological Properties

This compound's mechanism of action is presumed to be similar to that of methaqualone, which acts as a positive allosteric modulator of GABA_A receptors. This modulation enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to the central nervous system depression responsible for its sedative and hypnotic effects.

Pharmacological studies conducted in the late 1960s characterized this compound's sedative and hypnotic properties.[1] However, a key finding from this early research was the compound's propensity to induce convulsions at higher doses, a significant safety concern that prevented its clinical development.[1]

Quantitative Data

A comprehensive search of scientific literature did not yield quantitative data typically found in neuroscience research applications, such as IC50 values for specific neuronal receptors, binding affinities, or efficacy in established in vitro or in vivo models of neurological disease. The available information is primarily descriptive of its sedative-hypnotic effects and toxicological profile.

Application in Neuroscience Research: A Critical Assessment

There is no evidence in the current scientific literature to suggest that this compound is used as a research tool in the field of neuroscience. Its non-specific sedative effects and, more importantly, its convulsive properties, make it an unsuitable candidate for investigating specific neural pathways or as a potential therapeutic for neurological conditions. The risks associated with its use far outweigh any potential benefits in a research setting.

Toxicology and Safety Concerns

The primary safety concern associated with this compound is its potential to induce seizures.[1] A recent case report documented a 22-year-old male who presented with prolonged agitated delirium, myoclonus, tachycardia, and subfebrile temperature after the ingestion of this compound.[2] This case highlights the significant and unpredictable toxicity of this compound, further underscoring its unsuitability for research or therapeutic use.

Conclusion